Home > Products > Screening Compounds P120745 > Merestinib dihydrochloride
Merestinib dihydrochloride - 1206801-37-7

Merestinib dihydrochloride

Catalog Number: EVT-253533
CAS Number: 1206801-37-7
Molecular Formula: C30H24Cl2F2N6O3
Molecular Weight: 625.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY2801653 2Hcl is a potent, orally bioavailable, small-molecule inhibitor of c-MET kinase(Ki= 2 nM).IC50 Value: 2 nM (Ki value) [1]Target: c-Metin vitro: LY2801653 is a type-II ATP competitive, slow-off inhibitor of MET tyrosine kinase with a dissociation constant (K(i)) of 2 nM, a pharmacodynamic residence time (K(off)) of 0.00132 min(-1) and t(1/2) of 525 min [1]. LY2801653 was found to have potent activity against several other receptor tyrosine oncokinases including MST1R, FLT3, AXL, MERTK, TEK, ROS1, DDR1/2 and against the serine/threonine kinases MKNK1/2.in vivo: LY2801653 demonstrated in vitro effects on MET pathway-dependent cell scattering and cell proliferation; in vivo anti-tumor effects in MET amplified (MKN45), MET autocrine (U-87MG, and KP4) and MET over-expressed (H441) xenograft models; and in vivo vessel normalization effects [1].Clinical trial: LY2801653 is currently in phase 1 clinical testing in patients with advanced cancer (trial I3O-MC-JSBA, NCT01285037).
Overview

Merestinib dihydrochloride, also known as LY2801653, is an oral multikinase inhibitor primarily targeting the MET receptor tyrosine kinase. Developed by Eli Lilly and Company, it has shown potential in treating various cancers, particularly those with upregulated MET expression. The compound exhibits both antitumor proliferative and antiangiogenic activities, making it a promising candidate in oncology research .

Source and Classification

Merestinib is classified as a small molecule drug and belongs to the category of kinase inhibitors. Its primary mechanism involves inhibiting the MET signaling pathway, which is often dysregulated in several malignancies, including colorectal cancer and head and neck squamous cell carcinoma .

Synthesis Analysis

Methods and Technical Details

The synthesis of merestinib dihydrochloride involves several steps, primarily focusing on the construction of its indazole-containing core. A notable method includes an NH4Cl-catalyzed ethoxy ethyl deprotection, optimized for flow chemistry to enhance efficiency and yield. This approach allows for the production of large quantities—over 100 kg—of the compound .

The detailed synthetic route typically involves:

  1. Formation of Key Intermediates: Utilizing various reagents such as dichloromethane (DCM) and hydrochloric acid in methanol to facilitate reactions at controlled temperatures.
  2. Purification Steps: Following synthesis, the product undergoes purification through crystallization and filtration techniques to achieve the desired purity levels .
  3. Continuous Manufacturing: Recent advancements have introduced continuous flow methodologies to streamline production processes, improving scalability and consistency in quality .
Molecular Structure Analysis

Structure and Data

Merestinib dihydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C22H22Cl2F2N4O3, with a molecular weight of approximately 466.34 g/mol. The structural representation includes:

  • Indazole Core: Central to its mechanism of action.
  • Pyrazole and Dihydropyridine Moieties: These components enhance binding affinity to the MET receptor.

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its interaction with target proteins .

Chemical Reactions Analysis

Reactions and Technical Details

Merestinib undergoes various chemical reactions during its synthesis:

  1. Deprotection Reactions: Critical for forming active intermediates from protected precursors.
  2. Coupling Reactions: Involves linking different molecular fragments to construct the final product.
  3. Stability Studies: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to assess thermal stability and degradation profiles under varying conditions .
Mechanism of Action

Process and Data

Merestinib exerts its pharmacological effects primarily through the inhibition of MET signaling pathways. By binding to the active site of the MET receptor, it prevents autophosphorylation and subsequent downstream signaling that leads to tumor growth and angiogenesis.

In preclinical studies, merestinib has demonstrated efficacy against various receptor tyrosine kinases beyond MET, including MST1R (RON), AXL, ROS1, PDGFRA, FLT3, TEK, DDR1, DDR2, MERTK, TRKA, TRKB, and TRKC . This broad spectrum of activity suggests potential applications in treating multiple cancer types.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like DCM but less soluble in water.

Chemical Properties

Analytical techniques such as NMR spectroscopy and mass spectrometry are crucial for characterizing these properties accurately .

Applications

Scientific Uses

Merestinib dihydrochloride is primarily investigated for its application in oncology. Its ability to inhibit MET signaling makes it a candidate for treating:

  • Colorectal Cancer
  • Head and Neck Squamous Cell Carcinoma
  • Cholangiocarcinoma

Clinical trials have highlighted its safety profile and potential efficacy in advanced cancer settings . Furthermore, ongoing research aims to explore its use against other malignancies characterized by aberrant MET signaling.

Introduction to Merestinib Dihydrochloride

Merestinib dihydrochloride (chemical name: N-(3-Fluoro-4-{[1-methyl-6-(1H-pyrazol-4-yl)-1H-indazol-5-yl]oxy}phenyl)-1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide dihydrochloride) is an orally bioavailable small-molecule kinase inhibitor with the molecular formula C₃₀H₂₄Cl₂F₂N₆O₃ and a molecular weight of 625.45 g/mol [5] [7]. Initially developed by Eli Lilly and Company under the code LY2801653, this compound has emerged as a promising therapeutic agent in oncology due to its unique multi-kinase inhibition profile. The dihydrochloride salt formulation enhances its solubility and bioavailability, making it suitable for oral administration in clinical settings. As a targeted therapy, merestinib dihydrochloride represents a significant advancement in the treatment of malignancies driven by dysregulated kinase signaling pathways, particularly those involving MET, NTRK, and AXL kinases [1] [6].

Historical Development and Pharmacological Significance in Oncology

The development of merestinib dihydrochloride originated from the need to target oncogenic kinases that drive tumor proliferation, survival, and metastasis. The compound entered clinical evaluation with a first-in-human phase I study (NCT01285037) in November 2009, which aimed to evaluate its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors [1] [4]. This multicenter, nonrandomized, open-label trial employed a six-part design: initial dose escalation (part A) followed by dose-confirmation (part B), and subsequently four expansion cohorts testing merestinib in combination with standard therapies (parts C-F) [1].

The trial enrolled 186 patients with various advanced malignancies, including colorectal cancer, head and neck squamous cell cancer, cholangiocarcinoma, uveal melanoma, and gastric cancer. Pharmacological findings revealed that merestinib dihydrochloride demonstrated dose-dependent exposure with acceptable pharmacokinetic profiles, supporting a recommended phase II dose of 120 mg once daily [1] [4]. Clinically significant activity was observed in cholangiocarcinoma, with one patient achieving a complete response and three others showing partial responses. Additionally, 32% (60/186) of enrolled patients achieved stable disease as their best response, suggesting disease-modifying potential across multiple tumor types [1].

The pharmacological significance of merestinib dihydrochloride extends beyond its direct antitumor effects. Its metabolites (M1 and M2) retain potent kinase inhibitory activity, contributing to its overall therapeutic profile [6]. The drug's development represents a strategic approach in precision oncology, targeting molecularly defined subsets of tumors, particularly those with MET amplification, NTRK fusions, or other kinase-driven alterations [6] [8]. Current clinical investigations include phase II trials in advanced biliary tract cancer (NCT02711553) and solid tumors, reflecting its potential application across diverse oncologic indications [7].

Structural Classification as a Small-Molecule Multi-Kinase Inhibitor

Merestinib dihydrochloride belongs to the structural class of type II ATP-competitive kinase inhibitors characterized by their unique binding mode to the target kinases. Unlike type I inhibitors that target the active conformation of kinases, type II inhibitors like merestinib bind to the inactive DFG-out conformation, forming additional interactions with allosteric sites adjacent to the ATP-binding pocket [6]. This binding mechanism is facilitated by its extended molecular structure featuring multiple aromatic rings and hydrogen bond donors/acceptors that enable interactions with conserved residues in the kinase hinge region and the allosteric pocket [5] [10].

X-ray crystallographic studies of merestinib bound to NTRK1 revealed that the inhibitor forms critical hydrogen bonds with the backbone residues Glu590 and Met592 within the hinge region of the kinase domain. Additionally, the compound's fluorine atoms engage in hydrophobic interactions within the allosteric pocket, contributing to its high binding affinity [6]. This distinctive binding mode results in a slow dissociation rate (Kₒff = 0.00132 min⁻¹) and prolonged target residence time (t₁/₂ = 525 minutes), enabling sustained target inhibition even after systemic clearance [10].

Table 1: Biochemical Inhibition Profile of Merestinib Dihydrochloride Against Key Kinases

Target KinaseIC₅₀/Ki (nM)Biological Significance in Cancer
MET (c-Met)Ki = 2Hepatocyte growth factor receptor; promotes invasion, metastasis
AXLIC₅₀ = 2Mediates immune escape and therapy resistance
MERTKIC₅₀ = 10Regulates tumor microenvironment interactions
NTRK1 (TRKA)Kd = 20Neurotrophic tyrosine kinase; activated in fusion-positive cancers
NTRK2 (TRKB)Kd = 92Neurotrophic tyrosine kinase; involved in survival signaling
NTRK3 (TRKC)Kd = 54Neurotrophic tyrosine kinase; target in secretory carcinomas
MKNK1/2IC₅₀ = 7Regulates eIF4E phosphorylation and protein translation
DDR1IC₅₀ = 0.1Collagen receptor with roles in metastasis
DDR2IC₅₀ = 7Collagen receptor involved in cell migration
FLT3IC₅₀ = 7FMS-like tyrosine kinase; mutated in AML
ROS1IC₅₀ = 59.2*Activated in chromosomal rearrangements in NSCLC

*Cellular IC₅₀ in S114 cells [5] [6] [10]

The compound demonstrates favorable ADME properties that support its oral bioavailability. Pharmacokinetic studies in preclinical models revealed moderate plasma protein binding, extensive tissue distribution, and metabolism primarily via CYP3A4/5 enzymes, yielding two active metabolites (M1 and M2) that retain kinase inhibitory activity [1] [6]. These metabolites show similar but not identical kinase inhibition profiles to the parent compound, with Kd values of 15 nM (M1) and 120 nM (M2) against NTRK1 [6].

Table 2: Pharmacokinetic Properties of Merestinib Dihydrochloride

ParameterValueSignificance
Oral bioavailability>50% (preclinical)Suitable for oral dosing
Plasma protein bindingModerateBalanced tissue distribution
Primary metabolizing enzymesCYP3A4/5Potential for drug-drug interactions
Active metabolitesM1, M2Contribute to overall pharmacologic activity
Target residence time (MET)525 minProlonged target engagement
TED₅₀ (MET phosphorylation)1.2 mg/kgHighly potent target inhibition
TED₉₀ (MET phosphorylation)7.4 mg/kgNear-complete inhibition achievable

[TED: Target Engagement Dose; citation:1] [10]

Overview of Target Pathways in Oncogenic Signaling

Merestinib dihydrochloride exerts its antitumor effects through simultaneous inhibition of multiple kinase nodes within cancer signaling networks. Its polypharmacology approach disrupts compensatory pathways that often underlie resistance to single-target agents, providing a broader therapeutic effect across diverse malignancies.

MET/RON Signaling Axis: The MET receptor tyrosine kinase and its paralog RON (MST1R) represent primary targets of merestinib. MET activation triggers the RAS-MAPK cascade, PI3K-AKT-mTOR pathway, and STAT-mediated transcription, collectively promoting cell proliferation, survival, motility, and invasion [1] [8]. In cholangiocarcinoma, approximately 50-70% of cases demonstrate MET overexpression by immunohistochemistry, which correlates with poor prognosis and resistance to standard therapies [1]. Merestinib effectively inhibits MET autophosphorylation in cellular models with IC₅₀ values of 35.2 nM (HGF-stimulated H460 cells) and 59.2 nM (S114 cells) [10]. This inhibition translates to significant antitumor effects in MET-amplified xenografts (MKN45), MET-autocrine models (U-87MG, KP4), and MET-overexpression models (H441) [10].

NTRK Fusion Proteins: Neurotrophic receptor tyrosine kinases (NTRK1/2/3) become potent oncogenic drivers when chromosomal rearrangements create fusion proteins with constitutive kinase activity. Merestinib functions as a type II NTRK inhibitor, binding to the inactive conformation of these kinases [6]. This binding mode is particularly relevant for overcoming acquired resistance to type I inhibitors (entrectinib, larotrectinib) that frequently develops through gatekeeper mutations (NTRK1-G595R) or solvent-front mutations (NTRK1-G667C) [6]. Merestinib retains activity against the G667C mutation due to its allosteric binding mechanism, which remains undisturbed by these acquired mutations. Preclinical studies demonstrated merestinib's efficacy in KM-12 colorectal cancer cells harboring TPM3-NTRK1 fusion, where it inhibited NTRK1 phosphorylation (Y490) and downstream signaling at concentrations as low as 62.5 nM [6].

DDR1/2 and Angiogenesis Pathways: Merestinib potently inhibits discoidin domain receptors DDR1 (IC₅₀ = 0.1 nM) and DDR2 (IC₅₀ = 7 nM), collagen-activated receptor tyrosine kinases that regulate extracellular matrix remodeling, cell migration, and metastatic dissemination [5] [10]. Additionally, the compound targets pro-angiogenic kinases including TEK (TIE2; IC₅₀ = 63 nM), which mediates endothelial cell functions and tumor vascularization [10]. By simultaneously inhibiting VEGFR2 signaling pathways indirectly through AXL inhibition and directly targeting TEK, merestinib disrupts tumor angiogenesis and promotes vascular normalization [1] [10].

MNK-eIF4E Translation Regulation: A unique aspect of merestinib's mechanism is its inhibition of MKNK1/2 kinases (IC₅₀ = 7 nM), which phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Ser209 [5] [6]. This phosphorylation event enhances the translation of malignancy-associated mRNAs with complex 5' UTR structures, including those encoding cyclins, MYC, MMPs, and Bcl-2 family members [6]. In KM-12 colorectal cancer cells, merestinib treatment reduces p-eIF4E levels in a dose-dependent manner, potentially disrupting the synthesis of oncoproteins that drive tumor progression and therapy resistance [6].

The coordinated inhibition of these interconnected pathways positions merestinib dihydrochloride as a multifaceted therapeutic agent capable of simultaneously targeting tumor cell proliferation, survival pathways, angiogenesis, and microenvironment interactions. This broad mechanism of action provides a rational basis for its clinical evaluation in molecularly defined subsets across diverse solid tumors, particularly those with MET dysregulation or NTRK fusions, and in overcoming resistance to first-generation kinase inhibitors.

Table 3: Clinically Relevant Molecular Targets of Merestinib Dihydrochloride

Oncogenic PathwayMolecular TargetsRelevant Cancer Types
MET/RON signalingMET, MST1R (RON)Cholangiocarcinoma, gastric cancer, NSCLC
NTRK fusion signalingNTRK1, NTRK2, NTRK3Colorectal cancer, secretory carcinoma, infantile fibrosarcoma
Tumor angiogenesisTEK (TIE2), AXLUveal melanoma, solid tumors
Extracellular matrix remodelingDDR1, DDR2Breast cancer, lung cancer, osteosarcoma
mRNA translation regulationMKNK1, MKNK2Acute myeloid leukemia, solid tumors
Survival signalingFLT3, ROS1Acute myeloid leukemia, NSCLC

[1] [5] [6]

Properties

CAS Number

1206801-37-7

Product Name

Merestinib dihydrochloride

IUPAC Name

N-[3-fluoro-4-[1-methyl-6-(1H-pyrazol-4-yl)indazol-5-yl]oxyphenyl]-1-(4-fluorophenyl)-6-methyl-2-oxopyridine-3-carboxamide;dihydrochloride

Molecular Formula

C30H24Cl2F2N6O3

Molecular Weight

625.4 g/mol

InChI

InChI=1S/C30H22F2N6O3.2ClH/c1-17-3-9-23(30(40)38(17)22-7-4-20(31)5-8-22)29(39)36-21-6-10-27(25(32)12-21)41-28-11-18-16-35-37(2)26(18)13-24(28)19-14-33-34-15-19;;/h3-16H,1-2H3,(H,33,34)(H,36,39);2*1H

InChI Key

NNYNNMGUBHQQLZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C=C5C(=C4)C=NN5C)C6=CNN=C6)F.Cl.Cl

Synonyms

N-[3-fluoro-4-[1-methyl-6-(1H-pyrazol-4-yl)indazol-5-yl]oxyphenyl]-1-(4-fluorophenyl)-6-methyl-2-oxopyridine-3-carboxamide;dihydrochloride

Canonical SMILES

CC1=CC=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C=C5C(=C4)C=NN5C)C6=CNN=C6)F.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.